3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Description
3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C15H19N3S and its molecular weight is 273.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.12996879 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4It is structurally similar to spirotetramat , which is known to target piercing-sucking insects such as aphids, mites, and whiteflies .
Mode of Action
The mode of action of 3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4Spirotetramat, a structurally similar compound, acts as an acc inhibitor, interrupting lipid biosynthesis in insects . It is plausible that 3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione may have a similar mode of action.
Biochemical Pathways
The specific biochemical pathways affected by 3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4Based on its structural similarity to spirotetramat, it may affect lipid biosynthesis pathways in insects .
Result of Action
The molecular and cellular effects of 3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4Based on its structural similarity to spirotetramat, it may cause disruption in lipid biosynthesis in insects, leading to their death .
Biochemical Analysis
Biochemical Properties
3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cysteine proteases, which are enzymes that play a crucial role in protein degradation and processing . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can have downstream effects on various cellular processes, including apoptosis and inflammation.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the interleukin-1β-converting enzyme (ICE) pathway, which is involved in the inflammatory response . By inhibiting this enzyme, the compound can reduce inflammation and promote cell survival. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes . This binding prevents the enzyme from interacting with its substrate, thereby blocking the catalytic process. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and changes in gene expression. In vivo studies have also shown that the compound can have long-lasting effects on cellular function, although these effects may diminish over time as the compound is metabolized and excreted.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, the compound can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical reactions. Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic reactions increase the compound’s solubility, facilitating its excretion from the body. Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by specific membrane transporters, including organic anion transporters and ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to intracellular proteins, which can affect its localization and accumulation. For example, binding to cytoplasmic proteins can sequester the compound in the cytoplasm, while binding to nuclear proteins can facilitate its transport into the nucleus.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by interacting with targeting signals on proteins . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the compound’s localization and activity. For example, phosphorylation can enhance the compound’s binding to nuclear proteins, promoting its accumulation in the nucleus and influencing gene expression.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-10-3-4-12(9-11(10)2)13-14(19)18-15(17-13)5-7-16-8-6-15/h3-4,9,16H,5-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPCGGXSJDWGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCNCC3)NC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.